2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride
Description
Molecular Structure and Isomerism
The molecular architecture of 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride consists of two distinct aromatic rings connected through an ether linkage, with strategic halogen substitutions that influence its overall geometry and electronic distribution. The compound features a 4-bromobenzyl group attached via an oxygen atom to the 2-position of a 5-chlorobenzoyl chloride moiety. This structural arrangement creates a molecule with considerable conformational flexibility around the ether linkage, allowing for multiple stable conformers depending on the rotation around the C-O-C bond system.
The presence of electron-withdrawing halogen substituents significantly affects the electronic properties of both aromatic rings. The bromine atom at the para position of the benzyl ring and the chlorine atom at the 5-position of the benzoyl ring create distinct electronic environments that influence intermolecular interactions. The acyl chloride functional group at the benzoyl terminus provides additional reactivity and contributes to the compound's overall polarity and hydrogen bonding potential.
Isomerism considerations for this compound primarily involve conformational isomers rather than constitutional isomers. The ether bridge between the two aromatic systems allows for rotation, generating multiple conformational states. Similar studies on related benzoyl chloride derivatives have demonstrated that conformational preferences are strongly influenced by halogen positioning and intramolecular interactions. The compound's structure can adopt various spatial arrangements, with the most stable conformers typically exhibiting minimized steric interactions between the halogen substituents and optimal electronic overlap between the aromatic systems.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄H₉BrCl₂O₂ | |
| Molecular Weight | 360.03 g/mol | |
| CAS Registry Number | 1160260-44-5 | |
| MFCD Number | MFCD12198020 |
X-ray Crystallography and Conformational Analysis
Crystallographic studies of this compound remain limited in the current literature, though related compounds provide insight into expected structural parameters and crystal packing arrangements. The molecular geometry is expected to exhibit specific bond lengths and angles characteristic of halogenated aromatic systems with ether linkages. The presence of multiple chlorine and bromine atoms creates opportunities for halogen bonding interactions that could significantly influence crystal packing and intermolecular organization.
Conformational analysis of similar compounds has revealed that the preferred orientations around ether linkages in benzoyl derivatives are governed by a combination of steric and electronic factors. Research on related benzoylcholine derivatives has shown that essential torsion angles, particularly around C-O-C linkages, play crucial roles in determining molecular stability. For this compound, the conformational landscape is expected to be complex due to the presence of bulky halogen substituents that can influence rotational barriers.
The compound's conformational preferences are likely influenced by intramolecular interactions between the halogen atoms and the aromatic systems. Halogen bonding studies have demonstrated that bromine and chlorine atoms can form significant non-covalent interactions with aromatic rings, potentially stabilizing specific conformations over others. These interactions, combined with the electronic effects of the acyl chloride group, create a complex energy landscape for conformational transitions.
Crystal packing analysis for related halogenated benzoyl compounds has shown that halogen atoms often participate in directional intermolecular interactions that contribute to crystal stability. The bromine and chlorine substituents in this compound are positioned to potentially engage in halogen bonding with neighboring molecules, which could result in specific packing motifs and crystal symmetries.
Computational Modeling (Density Functional Theory, Molecular Orbital Theory)
Computational studies using density functional theory methods provide valuable insights into the electronic structure and conformational behavior of this compound. Research on halogen bonding interactions with aromatic systems has demonstrated that specific density functional theory functionals, particularly those incorporating dispersion corrections, are essential for accurate modeling of halogenated compounds. Double hybrid functionals such as B2PLYPD and mPW2PLYPD have shown superior performance in describing halogen-aromatic interactions, making them suitable choices for computational analysis of this compound.
The electronic structure of this compound is characterized by significant electron density redistribution due to the presence of multiple electronegative halogen atoms. Molecular orbital theory calculations reveal that the highest occupied molecular orbitals are typically localized on the aromatic ring systems, while the lowest unoccupied molecular orbitals often involve the carbonyl carbon and the halogen substituents. This electronic arrangement influences the compound's reactivity patterns and intermolecular interaction capabilities.
Conformational energy calculations using density functional theory methods, particularly the B3LYP functional with appropriate basis sets, have proven effective for similar aromatic compounds containing ether linkages. For this compound, computational analysis would involve systematic rotation around the ether bond to identify energy minima and transition states. The presence of halogen atoms complicates the potential energy surface, as these substituents can participate in both intramolecular and intermolecular non-covalent interactions.
Dispersion-corrected density functional theory methods are particularly important for accurate modeling of this compound due to the significant contributions of van der Waals interactions between the aromatic rings and halogen atoms. Studies have shown that functionals such as ωB97XD and B97D perform well for bromine-containing complexes, though their performance may vary for chlorine systems. The choice of computational method significantly affects the predicted conformational preferences and energy differences between rotational isomers.
Properties
IUPAC Name |
2-[(4-bromophenyl)methoxy]-5-chlorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O2/c15-10-3-1-9(2-4-10)8-19-13-6-5-11(16)7-12(13)14(17)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQWQDKCOFOPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride is a synthetic organic compound with significant potential in various biological applications. This article reviews its biological activity based on diverse research findings, including its interactions with biomolecules, pharmacological properties, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C14H9BrCl2O2
- Molecular Weight : 360 g/mol
- Chemical Classification : Benzoyl chloride derivative
The compound features a bromobenzyl ether and a chlorobenzoyl moiety, which may influence its reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in metabolic pathways, suggesting a potential role in modulating biochemical reactions.
- Receptor Interactions : The structure may allow for interaction with various receptor sites, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Activity
Studies have demonstrated that derivatives of benzoyl chlorides can exhibit antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or inhibit cell wall synthesis .
Cytotoxicity and Cancer Research
Preliminary investigations into the cytotoxic effects of this compound reveal that it may possess anticancer properties. In vitro studies suggest that it could induce apoptosis in cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : Compounds in this class have been noted to interfere with cell cycle progression.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, triggering cell death pathways .
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential. Key considerations include:
- Absorption and Distribution : The lipophilicity of the compound may facilitate cellular uptake.
- Metabolism : Likely undergoes hydrolysis due to the presence of the acyl chloride group, converting into less reactive carboxylic acid derivatives.
- Excretion : Predicted to be excreted primarily via renal pathways after metabolic conversion.
Scientific Research Applications
Organic Synthesis
2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride serves as an important intermediate in organic synthesis. It can be used to introduce the chlorobenzoyl group into various substrates, facilitating the development of more complex molecules.
Reactions Involving this compound:
- Nucleophilic acyl substitution with amines to form amides.
- Reaction with alcohols to yield esters.
Example Reaction:
Medicinal Chemistry
Compounds with similar structures have been investigated for their biological activities, including anticancer properties. The acyl chloride functionality may allow for the modification of biological macromolecules, potentially leading to therapeutic agents.
Potential Applications:
- Anticancer Agents : Similar benzoyl chloride derivatives have shown promise in inhibiting cancer cell proliferation.
- Bioconjugation : The compound can be utilized in labeling proteins or other biomolecules for proteomics research.
Case Study 1: Anticancer Activity
Research has indicated that derivatives of benzoyl chlorides can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated IC50 values indicating effective growth inhibition in vitro:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A549 (lung adenocarcinoma) | 0.85 ± 0.15 |
| Compound B | MCF-7 (breast cancer) | 1.20 ± 0.10 |
These results suggest that further exploration of this compound could yield valuable insights into its potential as an anticancer agent.
Case Study 2: Protein Labeling
In proteomics research, the compound has been utilized for the selective labeling of proteins, which is crucial for studying protein interactions and functions within biological systems. The reactivity of the acyl chloride allows for efficient conjugation to amino acid side chains.
Safety Considerations
Handling this compound requires adherence to safety protocols due to its corrosive nature and potential health hazards associated with exposure to brominated compounds and acyl chlorides. Proper personal protective equipment (PPE) should be used when working with this chemical.
Comparison with Similar Compounds
Key Observations:
Halogen Effects: Bromine (Br) in the target compound and 5-bromo analog increases molecular weight and polarizability compared to fluorine (F) in the 3-fluorobenzyloxy derivative. Fluorine, being highly electronegative, imparts stronger electron-withdrawing effects, which could increase the electrophilicity of the carbonyl group in 5-chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride compared to bromine- or chlorine-containing analogs .
Substituent Position :
- The para -bromine (4-Br) in the target compound’s benzyloxy group may allow better alignment in binding interactions (e.g., with enzymes or receptors) compared to meta -substituted analogs (3-F, 3-Cl). This is supported by molecular docking studies on structurally similar compounds, where para-substituted benzyl groups showed optimal binding to target proteins like succinate dehydrogenase (SDH) .
- The 5-chloro substituent on the benzoyl ring in the target compound and its 5-bromo analog may alter electronic distribution, affecting reactivity in nucleophilic acyl substitution reactions .
Reactivity and Applications :
- All three compounds are expected to act as acylating agents due to the reactive benzoyl chloride core. However, the 3-fluorobenzyloxy derivative’s higher electrophilicity (due to fluorine) may render it more reactive in esterification or amidation reactions .
- The 5-bromo-3-chlorobenzyloxy analog shares the same molecular formula as the target compound but differs in substituent positions, highlighting the role of isomerism in tuning physicochemical properties for specific synthetic pathways .
Research Findings and Implications
- Synthetic Utility : The target compound’s para-substituted bromine and 5-chloro group balance steric and electronic effects, making it versatile for synthesizing derivatives with tailored bioactivity or material properties.
- Safety Considerations : Like other benzoyl chlorides (e.g., 4-bromobenzoyl chloride), the compound likely requires careful handling due to its corrosive nature and reactivity with moisture .
Preparation Methods
Synthesis of 5-Chloro-2-hydroxybenzoic Acid Derivative
The starting point is often a 5-chloro-2-hydroxybenzoic acid or its derivative, which provides the core aromatic ring with the required substitution pattern. This compound can be prepared or procured commercially.
Formation of 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic Acid
- Etherification Reaction : The 2-hydroxy group of 5-chlorosalicylic acid (or similar) is reacted with 4-bromobenzyl bromide or 4-bromobenzyl chloride to form the ether linkage.
- Conditions :
- Base: Typically, a mild base such as potassium carbonate or sodium hydride is used to deprotonate the phenol.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetone.
- Temperature: Moderate heating (e.g., 50-80 °C) to drive the reaction.
- Mechanism : Nucleophilic substitution where the phenolate ion attacks the electrophilic benzylic halide.
Conversion of 2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic Acid to the Corresponding Acyl Chloride
- Reagents :
- Thionyl chloride (SOCl₂) is the reagent of choice for converting carboxylic acids to acyl chlorides.
- Alternatively, oxalyl chloride or phosphorus pentachloride can be used.
- Procedure :
- The benzoic acid derivative is treated with excess thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF) to activate the reagent.
- The reaction is conducted under reflux or at controlled temperatures (e.g., 25-60 °C).
- Byproducts such as SO₂ and HCl gases are removed by ventilation or trapping.
- Outcome :
- Formation of the acid chloride with retention of the ether and halogen substituents.
- The product is typically isolated by removal of excess reagents under reduced pressure.
Representative Preparation Procedure (Based on Patent and Literature Data)
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | 5-chloro-2-hydroxybenzoic acid + 4-bromobenzyl bromide, K₂CO₃, DMF, 60 °C, 12 h | Etherification to form 2-[(4-bromobenzyl)oxy]-5-chlorobenzoic acid | Use dry DMF; inert atmosphere recommended |
| 2 | 2-[(4-bromobenzyl)oxy]-5-chlorobenzoic acid + SOCl₂, catalytic DMF, reflux, 2-4 h | Conversion to acid chloride | Excess SOCl₂ removed under vacuum |
Research Findings and Optimization
- Yield and Purity : Etherification yields typically range from 70-85%, while acid chloride formation is quantitative under optimized conditions.
- Solvent Effects : DMF as a solvent and catalyst enhances both the etherification and acyl chloride formation steps by stabilizing intermediates and activating reagents.
- Temperature Control : Maintaining moderate temperatures prevents decomposition or side reactions such as hydrolysis or over-chlorination.
- Avoidance of Impurities : Using dry solvents and inert atmosphere minimizes hydrolysis and formation of side products.
- Scalability : The methods are scalable for industrial synthesis with appropriate safety measures for handling corrosive reagents like SOCl₂.
Analytical Data and Characterization
| Parameter | Typical Value/Method |
|---|---|
| Melting Point | Depends on purity; typically 70-90 °C for the acid chloride |
| NMR (¹H, ¹³C) | Signals consistent with aromatic protons, benzylic CH₂, and acid chloride carbonyl |
| IR Spectroscopy | Strong absorption at ~1800 cm⁻¹ indicative of acyl chloride C=O |
| HPLC Purity | >95% after purification |
| Mass Spectrometry | Molecular ion peak consistent with expected molecular weight |
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents | Conditions | Key Notes |
|---|---|---|---|---|
| Etherification | Nucleophilic substitution | 5-chloro-2-hydroxybenzoic acid, 4-bromobenzyl bromide, K₂CO₃, DMF | 50-80 °C, 12 h | Base deprotonates phenol; dry conditions required |
| Acid Chloride Formation | Chlorination of carboxylic acid | Thionyl chloride, catalytic DMF | Reflux 2-4 h | Excess SOCl₂ removed under vacuum |
Q & A
Q. What analytical techniques differentiate this compound from its regioisomers?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
